molecular formula C14H16N4OS B6566054 3,4-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946351-40-2

3,4-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No. B6566054
CAS RN: 946351-40-2
M. Wt: 288.37 g/mol
InChI Key: MHYITJMQFYKBCL-UHFFFAOYSA-N
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Description

The compound “3,4-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide” is a complex organic molecule that contains several functional groups including an amide group (-CONH2), a triazole ring, and a thiazine ring . These functional groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The triazole and thiazine rings are five-membered and six-membered heterocyclic rings, respectively . The presence of nitrogen and sulfur atoms in these rings can result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine . The triazole ring might participate in reactions with electrophiles due to the presence of nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the amide might make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Antitubercular Agents

Given the global burden of tuberculosis, compounds with antitubercular activity are vital. Research into the compound’s efficacy against Mycobacterium tuberculosis is ongoing.

In silico pharmacokinetic and molecular modeling studies further enhance our understanding of its behavior within biological systems. Researchers hope to harness its potential for multifunctional disease treatment. 🧪🔬

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the system. Unfortunately, without specific studies on this compound, it’s difficult to predict its mechanism of action .

Future Directions

Future research on this compound could focus on elucidating its synthesis, structure, and properties. Studies could also investigate its potential applications, for example in medicine or materials science .

properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-4-5-11(8-10(9)2)12(19)15-13-16-17-14-18(13)6-3-7-20-14/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYITJMQFYKBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C3N2CCCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

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